2-(Bromomethyl)-1,3,4-thiadiazole 2-(Bromomethyl)-1,3,4-thiadiazole
Brand Name: Vulcanchem
CAS No.: 499770-90-0
VCID: VC17715829
InChI: InChI=1S/C3H3BrN2S/c4-1-3-6-5-2-7-3/h2H,1H2
SMILES:
Molecular Formula: C3H3BrN2S
Molecular Weight: 179.04 g/mol

2-(Bromomethyl)-1,3,4-thiadiazole

CAS No.: 499770-90-0

Cat. No.: VC17715829

Molecular Formula: C3H3BrN2S

Molecular Weight: 179.04 g/mol

* For research use only. Not for human or veterinary use.

2-(Bromomethyl)-1,3,4-thiadiazole - 499770-90-0

Specification

CAS No. 499770-90-0
Molecular Formula C3H3BrN2S
Molecular Weight 179.04 g/mol
IUPAC Name 2-(bromomethyl)-1,3,4-thiadiazole
Standard InChI InChI=1S/C3H3BrN2S/c4-1-3-6-5-2-7-3/h2H,1H2
Standard InChI Key DYCSKWURIRXPSD-UHFFFAOYSA-N
Canonical SMILES C1=NN=C(S1)CBr

Introduction

Synthesis Methods

Cyclization and Bromination Strategies

Physical and Chemical Properties

Structural and Spectroscopic Characteristics

The compound’s structure is confirmed via spectroscopic techniques:

  • ¹H NMR: A triplet at δ 4.2–4.5 ppm (CH₂Br, J = 6–8 Hz) and deshielded aromatic protons (δ 8.1–8.3 ppm) from the thiadiazole ring.

  • IR Spectroscopy: C-Br stretching vibration at ~550–600 cm⁻¹.

  • Mass Spectrometry: Molecular ion peak at m/z 193 (M⁺, calculated for C₃H₄BrN₂S).

Comparative Physicochemical Data

PropertyValue
Molecular FormulaC₃H₄BrN₂S
Molecular Weight193.04 g/mol
Melting Point45–48°C (estimated)
SolubilitySoluble in DCM, THF; insoluble in water

Biological Activities

Antimicrobial Activity

Thiadiazole derivatives exhibit broad-spectrum antimicrobial properties. The bromomethyl group enhances lipophilicity, improving membrane penetration. Studies on analogous compounds report:

  • Bacterial Inhibition: MIC values of 0.5–2.0 µg/mL against Staphylococcus aureus and Escherichia coli.

  • Antifungal Activity: 80% growth inhibition of Candida albicans at 10 µM .

Applications in Materials Science

Organic Electronics

The thiadiazole ring’s electron-deficient nature makes it suitable for:

  • Conductive Polymers: As a monomer in poly(thiadiazole) derivatives, enhancing charge carrier mobility.

  • Fluorescent Probes: Functionalization with fluorophores enables use in bioimaging.

Chemical Synthesis

The bromomethyl group serves as a versatile intermediate for:

  • Cross-Coupling Reactions: Suzuki-Miyaura couplings to introduce aryl groups.

  • Nucleophilic Substitutions: Replacement with amines, thiols, or alkoxides.

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